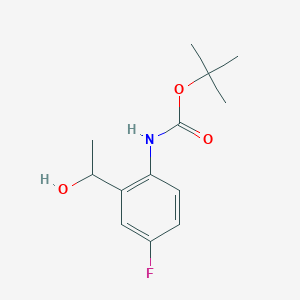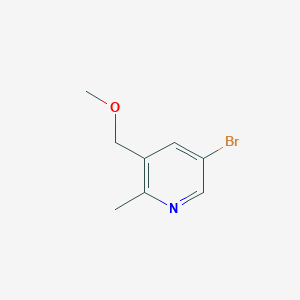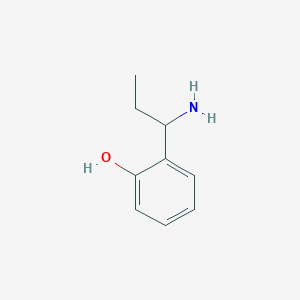
tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo: es un compuesto químico con la fórmula molecular C13H18FNO3 y un peso molecular de 255,29 g/mol . Este compuesto se utiliza a menudo en entornos de investigación, particularmente en los campos de la química y la biología .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo típicamente implica la reacción de 4-fluoro-2-(1-hidroxietil)anilina con cloroformiato de terc-butilo en condiciones básicas. La reacción se lleva a cabo generalmente en un disolvente orgánico como diclorometano o tetrahidrofurano, y se utiliza una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar disolventes y reactivos de grado industrial y emplear reactores de flujo continuo para mejorar la eficiencia y el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo puede sufrir reacciones de oxidación, particularmente en el grupo hidroxietilo, formando cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar varios derivados, dependiendo de los agentes reductores utilizados.
Sustitución: El grupo flúor en el anillo aromático se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en reacciones de sustitución.
Principales productos formados:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo se utiliza en diversas aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se utiliza en estudios que involucran cinética enzimática e interacciones proteína-ligando.
Medicina: Investigación de posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo hidroxietilo puede formar enlaces de hidrógeno con sitios activos, mientras que el grupo flúor puede participar en interacciones electrostáticas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
- 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo
- 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo
- 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo
Comparación: El 4-Fluoro-2-(1-hidroxietil)fenilcarbamato de terc-butilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con otros compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo hace valioso para aplicaciones de investigación específicas .
Propiedades
Número CAS |
883555-10-0 |
|---|---|
Fórmula molecular |
C13H18FNO3 |
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
tert-butyl N-[4-fluoro-2-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-8,16H,1-4H3,(H,15,17) |
Clave InChI |
GTEAPENQECLCDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)



